molecular formula C15H15NO B1392032 2-(2,3-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187163-24-1

2-(2,3-Dimethylbenzoyl)-6-methylpyridine

Cat. No. B1392032
M. Wt: 225.28 g/mol
InChI Key: CBUQHUCWOGNLJH-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethylbenzoyl)-6-methylpyridine” is a chemical compound that likely belongs to the class of organic compounds known as benzoylpyridines . These are organic compounds containing a pyridine ring, which is substituted at one carbon atom by a benzoyl group .


Synthesis Analysis

While specific synthesis methods for “2-(2,3-Dimethylbenzoyl)-6-methylpyridine” are not available, similar compounds are often synthesized through reactions involving benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethylbenzoyl)-6-methylpyridine” would likely include a pyridine ring substituted with a benzoyl group and a methyl group . The exact structure would depend on the positions of these substituents on the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dimethylbenzoyl)-6-methylpyridine” would depend on its specific structure. For example, similar compounds have been reported to be solids at room temperature .

Scientific Research Applications

  • Photodimerization Studies : 2-Aminopyridines, including 6-methylpyridines, have been studied for their behavior under ultraviolet irradiation, resulting in the formation of dimers. This research contributes to understanding the chemical properties and potential applications of these dimers (Taylor & Kan, 1963).

  • Complex Formation in Organometallic Chemistry : Studies have been conducted on the intramolecular C-C coupling between 6-methylpyridine and other ligands in the presence of rhenium tricarbonyl complexes. This research is significant for developing new asymmetric, fac-capping tridentate ligands (Arevalo, Riera, & Pérez, 2017).

  • Application in Synthesis of Substituted Pyridines : The displacement of a methylsulfinyl group from the 6-position of the pyridine ring has been explored for elaborating 2-aminopyridines with various polar substituents. This method provides a pathway for synthesizing 6-thiomethyl pyridines, relevant in chemical synthesis (Teague, 2008).

  • Electrical Conductivity Research : Experiments involving the condensation of 2,6-dimethylpyridine have been described to yield poly(vinylstyrylpyridine), which is studied for its electrical conductivity. This research is significant in the field of polymer science and material engineering (Bruce & Herson, 1969).

  • Catalytic Applications : Nickel complexes bearing 6-methylpyridine ligands have been prepared and studied for their catalytic behavior in the oligomerization of ethylene. This research contributes to the development of catalysts in industrial chemical processes (Speiser, Braunstein, & Saussine, 2004).

properties

IUPAC Name

(2,3-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-4-8-13(12(10)3)15(17)14-9-5-7-11(2)16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUQHUCWOGNLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221744
Record name (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzoyl)-6-methylpyridine

CAS RN

1187163-24-1
Record name (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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